![molecular formula C16H19FN6 B11295066 N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295066.png)
N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with butyl, fluorophenyl, and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Substitution reactions: Introduction of the butyl, fluorophenyl, and methyl groups is carried out through nucleophilic substitution reactions using corresponding alkyl halides and aryl halides under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or fluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or dealkylated products.
Scientific Research Applications
N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N6-BUTYL-N4-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6,N6-DIETHYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N6-BUTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the butyl and fluorophenyl groups can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
Biological Activity
N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic structure that includes both pyrazole and pyrimidine moieties. Its molecular formula is C21H21FN6, and it features specific substituents that influence its biological activity.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cytotoxic effects on cancer cells. The compound's interaction with CDK2 disrupts normal cell cycle progression, particularly affecting the S and G2/M phases, which can induce apoptosis in cancer cell lines .
In Vitro Studies
Recent studies have demonstrated the compound's potent anti-proliferative effects against various cancer cell lines. For instance:
- A549 (lung cancer) and HCT-116 (colon cancer) cell lines : The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition. Specific derivatives of pyrazolo[3,4-d]pyrimidines have shown IC50 values as low as 8.21 µM against A549 cells .
- Apoptosis Induction : Flow cytometric analyses revealed that treatment with this compound leads to increased apoptosis rates, as evidenced by a notable increase in the BAX/Bcl-2 ratio, which is a marker of pro-apoptotic activity .
Case Studies
A comprehensive study involving various derivatives of pyrazolo[3,4-d]pyrimidines indicated that structural modifications significantly affect biological outcomes. For example:
- Compound 12b , a derivative similar to this compound, demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms (EGFR T790M), highlighting the potential for targeting resistant cancer phenotypes .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
Compound Name | Target | IC50 (µM) | Notes |
---|---|---|---|
This compound | CDK2 | Not specified | Induces apoptosis; inhibits cell cycle progression |
Compound 12b | EGFR WT | 0.016 | Potent against mutant EGFR; significant anti-proliferative activity |
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | CDK2 | Not specified | Known for kinase inhibitory activity |
Properties
Molecular Formula |
C16H19FN6 |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
6-N-butyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19FN6/c1-3-4-9-18-16-21-14(13-10-19-23(2)15(13)22-16)20-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H2,18,20,21,22) |
InChI Key |
SXKPAVXAMVCDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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